Isocowanol

Description

Contextualization of Isocowanol as a Prenylated Xanthone (B1684191) Derivative

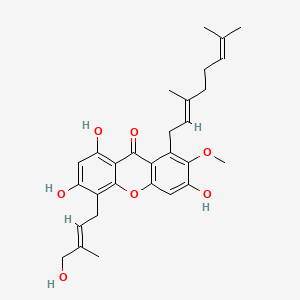

This compound is structurally defined as a xanthone featuring prenyl group modifications. Specifically, it is characterized as 8-geranyl-4-(3-hydroxymethyl-3-methylallyl)-7-methoxy-1,3,6-trihydroxyxanthone. researchgate.net The core of this molecule is the xanthen-9-one structure, which is substituted with multiple functional groups, including hydroxyl, methoxy (B1213986), and isoprenoid units. researchgate.netebi.ac.uk The presence of these prenyl groups, particularly the geranyl and a hydroxylated prenyl group, is a key feature that influences its chemical properties and biological activity. researchgate.nettandfonline.com this compound has been isolated from several plant species of the Garcinia genus, which is well-known for being a rich source of such complex xanthones. researchgate.netpsu.ac.th

The molecular formula for this compound is C29H34O7. unimas.my Its identity and structure have been confirmed through various spectroscopic techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), 1D and 2D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy. unimas.my

Significance of Xanthones in Phytochemical Investigations

Xanthones are a class of polyphenolic compounds that are of significant interest in phytochemical research due to their widespread occurrence in nature and their broad spectrum of pharmacological activities. researchgate.net These compounds are particularly abundant in plants from the Clusiaceae (Guttiferae) family, with the genus Garcinia being a prominent source. researchgate.netpsu.ac.th

The biological activities attributed to xanthones are diverse and include antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. researchgate.netresearchgate.netutm.my The specific activity of a xanthone is often dependent on the type, number, and position of its substituent groups on the dibenzo-γ-pyrone skeleton. researchgate.net For instance, the presence of prenyl and hydroxyl groups has been shown to enhance antibacterial activity. unimas.my The structural diversity of xanthones, arising from different patterns of oxygenation and prenylation, makes them a fertile ground for the discovery of new bioactive molecules. researchgate.netresearchgate.net

Overview of Research Trajectories Pertaining to this compound

Research on this compound has primarily focused on its isolation from natural sources and the characterization of its biological activities. It has been identified in various Garcinia species, including Garcinia dryobalanoides, Garcinia parvifolia, Garcinia merguensis, and Garcinia eugenifolia. ebi.ac.ukunimas.myresearchgate.netkemdikbud.go.id

Initial investigations have explored its potential in several biological assays:

Antimicrobial Activity: this compound has been tested for its effects against various bacteria. unimas.myutm.my

Cytotoxic Activity: Studies have evaluated its potential to inhibit the growth of cancer cell lines. ebi.ac.ukutm.mythieme-connect.com

Platelet-Activating Factor (PAF) Receptor Binding: Research has examined its ability to interfere with PAF, a mediator involved in inflammation and allergic reactions. researchgate.netnih.gov

Antiplatelet Aggregation: Its effect on the aggregation of platelets has also been a subject of study. tandfonline.compsu.edu

While some studies have shown this compound to have certain biological effects, others have reported it to be less active compared to other related xanthones. tandfonline.comkemdikbud.go.idpsu.edu For example, while its companion compound, rubraxanthone (B1680254), showed strong inhibition of PAF receptor binding, this compound's effect was significantly less potent. nih.gov This highlights the critical role that specific structural features, such as the hydroxylated prenyl group at the C-4 position, play in determining biological function. tandfonline.comnih.gov

Detailed Research Findings

Table 1: Isolation and Identification of this compound

| Aspect | Details | References |

|---|---|---|

| Natural Sources | Garcinia dryobalanoides, Garcinia parvifolia, Garcinia merguensis, Garcinia nervosa, Garcinia eugenifolia | ebi.ac.ukunimas.myresearchgate.netkemdikbud.go.id |

| Plant Part | Bark, Wood | ebi.ac.ukresearchgate.net |

| Molecular Formula | C29H34O7 | unimas.my |

| Appearance | Orange gummy compound | unimas.my |

| Structure Elucidation | FT-IR, UV-Vis, LC-MS, 1D and 2D-NMR | unimas.my |

Table 2: Investigated Biological Activities of this compound

| Activity | Findings | References |

|---|---|---|

| Cytotoxic Activity | Evaluated against MCF-7 (breast), MDA-MB-231 (breast), NCI-H-460 (lung), and SF-268 (CNS) cancer cell lines. | ebi.ac.ukthieme-connect.com |

| Antimicrobial Activity | Tested against Gram-positive (Lactiplantibacillus plantarum) and Gram-negative (Enterobacter cloacae, Pseudomonas aeruginosa, Serratia marcescens) bacteria. | unimas.my |

| Antiplatelet Activity | Showed no obvious activity on platelet aggregation at a concentration of 100 μg/mL. | tandfonline.compsu.edu |

| PAF Receptor Binding | Exhibited a significant loss in binding to the PAF receptor compared to other xanthones. | researchgate.netnih.gov |

| Inhibitory Concentration (IC50) | In one study, the mixture of isobractatin and its epimer showed cytotoxic activity against breast cancer cell line T47D with IC50 = 17 µg/mL, while this compound was reported as less active. | kemdikbud.go.id |

This compound: Occurrence and Natural Distribution

This compound is a naturally occurring chemical compound classified as a xanthone derivative. nih.gov Xanthones are a class of organic compounds with a tricyclic scaffold, prevalent in various plant species. Research into these natural products has gained attention due to their diverse structures and potential biological activities.,

Occurrence and Natural Distribution of this compound

This compound has been identified and isolated from various plant sources. nih.gov While it has been noted in families such as Gentianaceae, its occurrence is particularly well-documented within the Garcinia genus. nih.gov,,,,,,,,,,,,,,,,,,,, The isolation of this compound typically involves standard phytochemical techniques such as extraction, purification using chromatography, and characterization through spectroscopic methods., nih.gov,

Phytogeographical Distribution of this compound-Producing Species

The Garcinia genus, a significant source of this compound, is widely distributed across tropical regions of Asia and Africa.,, These species exhibit high richness in areas like South-East Asia and India, particularly within the Western Ghats and North East India., The specific distribution of this compound-producing Garcinia species varies by the individual species. Garcinia merguensis is found in Indo-China, Thailand, Myanmar, and Indonesia. Garcinia cowa is native to several Asian countries, including India, Bangladesh, Myanmar, Malaysia, Vietnam, Laos, Cambodia, and southwest China. Garcinia parvifolia has been studied from specimens collected in West Sumatra, Indonesia. Garcinia prainiana is indigenous to the Asiatic tropics, Thailand, and Malaysia. Garcinia dryobalanoides, another source, has been the subject of research in Malaysia.,,

Identification in Garcinia Species

This compound's presence has been confirmed in several species belonging to the Garcinia genus.,,,,,,,,,,,,,,,,,,, Detailed studies have pinpointed specific plant parts from which the compound can be isolated.

Garcinia prainiana, also known as Button Mangosteen, is recognized as a source of this compound., The compound has been isolated from the leaves and stem bark of this species., G. prainiana is indigenous to the Asiatic tropics, Thailand, and Malaysia.

Garcinia cowa has also been identified as a source of this compound. This species is native to a wide area spanning from India to southwest China and Malaysia.

This compound has been isolated from the stem bark of Garcinia dryobalanoides.,, Research on this species has contributed to the understanding of xanthones present in Garcinia.,,

Garcinia parvifolia is a well-documented source of this compound.,,,,,, The compound has been isolated from both the bark and the fruit flesh of G. parvifolia., Specimens studied were collected in locations such as West Sumatra, Indonesia. Research at Universitas Kebangsaan Malaysia successfully isolated this compound from the fruit flesh. Detailed studies have reported isolation yields, such as 0.0002% from the bark.

Garcinia merguensis is another Garcinia species from which this compound has been isolated.,,,, The compound was found in the wood of G. merguensis.,, Studies have reported isolating this compound from specimens collected in Southern Thailand. Isolation efforts have yielded quantities such as 46.5 mg of this compound from the wood extract.

The following table summarizes the reported occurrences of this compound in Garcinia species:

| Species | Plant Part | Location |

| Garcinia prainiana | Leaves | Asiatic tropics, Thailand, Malaysia, |

| Garcinia prainiana | Stem bark | Asiatic tropics, Thailand, Malaysia, |

| Garcinia cowa | Not specified | Asia, India, Bangladesh, Myanmar, Malaysia, Vietnam, Laos, Cambodia, southwest China, |

| Garcinia dryobalanoides | Stem bark | Malaysia,, |

| Garcinia parvifolia | Bark | West Sumatra, Indonesia |

| Garcinia parvifolia | Fruit flesh | Malaysia |

| Garcinia merguensis | Wood | Southern Thailand |

| Garcinia merguensis | Bark | Indo-China, Thailand, Myanmar, Indonesia |

Structure

2D Structure

3D Structure

Properties

CAS No. |

105742-85-6 |

|---|---|

Molecular Formula |

C29H34O7 |

Molecular Weight |

494.6 g/mol |

IUPAC Name |

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-5-[(E)-4-hydroxy-3-methylbut-2-enyl]-2-methoxyxanthen-9-one |

InChI |

InChI=1S/C29H34O7/c1-16(2)7-6-8-17(3)9-12-20-25-24(14-23(33)28(20)35-5)36-29-19(11-10-18(4)15-30)21(31)13-22(32)26(29)27(25)34/h7,9-10,13-14,30-33H,6,8,11-12,15H2,1-5H3/b17-9+,18-10+ |

InChI Key |

OCKLFXKYZPPEFU-BEQMOXJMSA-N |

SMILES |

CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C(=C3O2)CC=C(C)CO)O)O)O)OC)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C(=C3O2)C/C=C(\C)/CO)O)O)O)OC)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C(=C3O2)CC=C(C)CO)O)O)O)OC)C)C |

Synonyms |

isocowanol |

Origin of Product |

United States |

Occurrence and Natural Distribution of Isocowanol

Identification in Garcinia Species

Garcinia eugenifolia as a Source

Garcinia eugenifolia has been identified as a source of isocowanol. Chemical investigations on Garcinia eugenifolia, alongside Calophyllum enervosum, have led to the isolation of several compounds, including this compound. nih.govnih.govctdbase.org In studies focusing on the chemical constituents of Garcinia eugenifolia, this compound has been isolated from parts of the plant, such as the stem bark. nih.gov

Research findings indicate that when tested for biological activities, this compound isolated from Garcinia eugenifolia showed some activity, although it was noted as being less active compared to other compounds isolated from the same plant, such as rubraxanthone (B1680254), in certain bioassays like the inhibition of platelet-activating factors binding. nih.gov Other compounds isolated during the chemical investigation of Garcinia eugenifolia and Calophyllum enervosum included enervosanone, cambogin, epicatechin, and osajaxanthone, which were also tested for various bioactivities. nih.govnih.govctdbase.org

This compound has also been reported in other Garcinia species, including Garcinia parvifolia and Garcinia merguensis. tci-thaijo.orgthegoodscentscompany.com From the wood of Garcinia merguensis, this compound was isolated along with other xanthones like alpha-mangostin (B1666899) and rubraxanthone. tci-thaijo.org Studies on Garcinia parvifolia have also reported the isolation of this compound and rubraxanthone. tci-thaijo.orgthegoodscentscompany.com

Isolation Methodologies and Purification Strategies for Isocowanol

Extraction Techniques from Plant Matrices

Isocowanol has been successfully isolated from the bark, twigs, and leaves of different Garcinia species, including Garcinia dryobalanoides, Garcinia parvifolia, Garcinia nitida, Garcinia hombroniana, and Garcinia prainiana. nih.gov

Various extraction methods have been employed to obtain crude extracts containing this compound. One approach involved the extraction of ground Garcinia parvifolia bark using dichloromethane (B109758) (DCM) with sonication at room temperature. Another common method is Soxhlet extraction, which has been used for the stem bark of Garcinia dryobalanoides and Calophyllum enervosum, employing a successive extraction with solvents of increasing polarity such as n-hexane, ethyl acetate (B1210297), and acetone (B3395972). nih.gov Similarly, successive extraction with hexane, chloroform, and acetone at room temperature was used for Garcinia nitida stem bark. Crude methanol (B129727) extracts have also served as the starting material for isolation from Garcinia hombroniana twigs and Garcinia prainiana leaves.

Conventional extraction techniques widely used for plant materials include maceration, percolation, reflux extraction, and Soxhlet extraction. More modern techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE) are also recognized as efficient alternatives for extracting phytochemicals.

Chromatographic Separation Approaches

Chromatography plays a crucial role in separating this compound from other compounds present in the crude plant extracts and subsequent purification steps. researchgate.netnih.gov Different chromatographic methods are applied sequentially or in combination to achieve the desired purity. nih.gov

Column chromatography is a fundamental technique used for the separation of compound mixtures based on their differing polarities or molecular sizes. nih.gov Silica (B1680970) gel, particularly Merck Kiesel gel 60 with a particle size of 0.040-0.063 mm, is a common stationary phase for separation based on polarity. nih.gov Sephadex LH-20 is another stationary phase utilized for separation based on molecular size. nih.gov

Extensive purification of fractions obtained from initial separations is often carried out using column chromatography with both Silica gel Merck Kiesel gel 60 and Sephadex LH-20. nih.gov Elution in silica gel column chromatography typically involves using solvent gradients, starting with less polar solvents and gradually increasing the polarity to elute compounds based on their affinity to the stationary phase. For instance, a gradient starting with 10% Acetone/Petrol and gradually increasing the percentage of acetone, followed by pure acetone, and then enriched with methanol and finally pure methanol, has been employed. Column chromatography using SiO2 with hexane/ethyl acetate and ethyl acetate/chloroform gradients, as well as Sephadex LH-20, has been reported for purification from G. nitida.

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique frequently used in isolation schemes for monitoring separation progress, assessing the purity of fractions, and identifying compounds. It operates on the principle of differential migration of compounds based on their affinities for the stationary phase (commonly silica gel with polar hydroxyl groups) and the mobile phase.

TLC has been specifically used to determine the purity of isolated compounds, including this compound (referred to as compound 78 in one study). nih.gov For this compound isolated from Calophyllum enervosum, TLC on silica gel using EtOAc-PE (7:3) as the mobile phase resulted in an Rf value of 0.56. TLC chromatographic profiles using cyclohexane:EtOAc mixtures (ratios ranging from 80:20 to 60:40) have been used for the separation of propolis fractions known to contain this compound. Colorless compounds on TLC plates can be visualized under UV light or by applying staining reagents.

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely applied for the analysis and purification of secondary metabolites like this compound. nih.gov HPLC is suitable for assessing the purity and quantifying the concentration of isolated compounds. nih.gov HPLC/LC-MS grade solvents are used in these analyses. nih.gov

Reverse-phase HPLC (RP-HPLC) is a common and precise method for the analysis of plant constituents. While details specifically for analytical HPLC of this compound are less explicit in the search results, RP-HPLC on a Shimadzu Shimp-pack VP – ODS column (4.6x250mm) with an isocratic mobile phase of 0.4% formic acid - acetonitrile (B52724) at a flow rate of 1 mL/min and UV detection was described for rubraxanthone (B1680254), a compound often isolated alongside this compound. HPLC-UV profiles at 280 nm have also been used to analyze propolis fractions containing this compound.

Preparative HPLC is employed to isolate and enrich target compounds on a larger scale than analytical HPLC. This technique is essential for obtaining sufficient quantities of pure this compound for further studies.

Isolation of natural products, including this compound, has been performed using preparative HPLC systems such as the Nexera Prep (Shimadzu) with a Pursuit XRs C-18 column (250 × 21.2 mm, 5 μm, 100 Å, Agilent). The mobile phase typically consists of HPLC grade water (solvent A) and acetonitrile (solvent B). Flow rates in preparative HPLC are significantly higher than in analytical scale, for example, 21.2 mL/min has been reported. Injection volumes are also larger, such as 2 mL. Gradient elution is commonly used in preparative HPLC to separate compounds with varying polarities. Specific gradients, like starting at 80% B and increasing to 100% B over a defined time, are optimized based on the sample composition and the target compound's elution profile. Preparative HPLC has been utilized to isolate this compound from propolis fractions. Isocratic preparative liquid chromatography can also serve as an efficient initial purification step for complex natural product mixtures, potentially offering shorter run times and reduced solvent consumption.

Here is an example of preparative HPLC conditions used in one study for isolating natural products, including this compound:

| Parameter | Value |

| System | Nexera Prep (Shimadzu) |

| Column | Pursuit XRs C-18 (250 × 21.2 mm, 5 μm, 100 Å, Agilent) |

| Mobile Phase | Solvent A: HPLC grade water, Solvent B: Acetonitrile |

| Flow Rate | 21.2 mL/min |

| Injection Volume | 2 mL |

| Gradient (Example for Fraction F3) | 0 min: 80% B; 20 min: 100% B; 25 min: 100% B |

High-Performance Liquid Chromatography (HPLC) for Purification

Sample Preparation and Fractionation Protocols

Effective sample preparation and fractionation are critical initial steps in the isolation of natural products. After the initial extraction of the plant material, the crude extract is often subjected to fractionation to reduce complexity and enrich the target compounds.

In one study, a crude extract of Garcinia parvifolia bark was fractionated, yielding multiple fractions. These fractions were collected based on volume (e.g., every 20 mL) and analyzed, often using techniques like Thin Layer Chromatography, to monitor the separation and determine which fractions contain the compounds of interest. Fractions exhibiting similar chromatographic profiles are typically combined and the solvent evaporated to dryness.

Sample preparation for analytical techniques, such as those involving elemental analysis or chromatography, requires samples to be homogeneous and dry. Grinding the plant material finely is a common method to achieve homogeneity. Care must be taken during homogenization to avoid the loss of specific fractions, such as lipid fractions. For chromatographic analysis like HPLC, samples are often filtered to remove particulate matter, for example, using a 0.45 µm filter. It is also noted that for certain analyses, samples should not be poisoned or acidified. Storing samples in small containers with minimal headspace, ideally glass vials, is recommended to prevent evaporation and fractionation.

Fractionation and purification of phytochemical substances are broadly achieved through the application of various chromatographic techniques.

Structural Characterization and Elucidation of Isocowanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, offering detailed insights into the arrangement of atoms and their electronic environments. researchgate.net The analysis of Isocowanol involved both 1D and 2D NMR experiments to fully map its structure. unimas.myresearchgate.net

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement of Polarization Transfer), provide fundamental information about the types of protons and carbons present in the molecule and their immediate surroundings. researchgate.nettecmag.com

¹H NMR: The ¹H NMR spectrum reveals the different types of protons and their relative numbers, as well as their coupling interactions with neighboring protons. emerypharma.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton, indicating the number of distinct carbon atoms and their chemical environments.

DEPT: DEPT experiments help to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbon atoms by varying the pulse sequences. researchgate.nettecmag.comemerypharma.com

These 1D NMR techniques, when applied to this compound, contribute to establishing the molecular formula and identifying key functional group environments. researchgate.net

Two-Dimensional NMR (COSY, HMBC, HMQC)

Two-dimensional NMR techniques are essential for determining the connectivity between atoms, particularly in complex molecules. COSY, HMBC, and HMQC experiments provide through-bond and through-space correlation information. princeton.eduepfl.chsdsu.edu

COSY (COrrelation SpectroscopY): COSY reveals correlations between protons that are coupled to each other, typically through two or three bonds, helping to establish proton spin systems. emerypharma.comprinceton.edusdsu.edugoogle.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons separated by multiple bonds (typically two to four), which is particularly useful for identifying quaternary carbons and establishing connectivity across heteroatoms or carbonyl groups. emerypharma.comprinceton.edusdsu.edugoogle.com

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC (or HSQC) correlates protons directly bonded to carbons, providing assignments for carbon signals based on known proton shifts. princeton.eduepfl.chsdsu.edugoogle.com

The application of these 2D NMR techniques to this compound allows for the comprehensive mapping of its carbon-carbon and carbon-hydrogen framework, crucial for confirming the proposed structure. researchgate.net

Mass Spectrometry (MS) in Elucidation Pathways

Mass Spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for determining its elemental composition and structural subunits. msu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. measurlabs.com This technique is particularly useful for analyzing complex mixtures and obtaining the molecular weight of isolated compounds. measurlabs.com LC-MS analysis of this compound determined its molecular weight to be 494.60, consistent with the molecular formula C₂₉H₃₄O₇ (calculated 494.58). unimas.my LC-MS has been widely used in the analysis of natural products and their intermediates. nih.govnih.govyoutube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the precise determination of a compound's elemental composition. msu.edu HRMS was utilized in the elucidation pathways of this compound to confirm its molecular mass. researchgate.netacs.orgthieme-connect.com Experiments using HRMS have been conducted with techniques such as negative electrospray ionization. acs.org The accurate mass obtained from HRMS data is critical for validating the molecular formula derived from other analytical techniques. acs.orgresearchgate.net

The combined application of these spectroscopic and spectrometric techniques provides a robust approach to the comprehensive structural characterization and elucidation of complex natural products like this compound.

Tandem Mass Spectrometry (MS/MS) and Molecular Networking

Tandem Mass Spectrometry (MS/MS) is a crucial technique for the structural characterization of natural products like this compound. It involves the fragmentation of a precursor ion and the detection of the resulting fragment ions, providing insights into the molecule's substructures. MS/MS data can be used for spectral matching against reference libraries, although the coverage of current spectral reference libraries for natural products can be a limitation. researchgate.net

Molecular networking is a computational approach that utilizes MS/MS data to visualize the chemical space of complex mixtures and facilitate the identification of related compounds. csic.esfrontiersin.org It connects molecules based on the similarity of their fragmentation patterns, grouping structurally similar compounds into molecular families. csic.esarabjchem.org This is particularly useful when a reference spectrum for a known compound (a "seed") is available, allowing for the inference of structures for unknown but related compounds within the same network cluster. arabjchem.org Molecular networking, often integrated with platforms like Global Natural Products Social Molecular Networking (GNPS), has become an efficient strategy for the dereplication and exploration of small molecules in untargeted metabolomics studies. csic.esfrontiersin.org While molecular networking itself doesn't directly search for natural products, it aids in organizing MS/MS data and can be complemented by in silico predictions for annotating unknown fragmentation spectra. csic.es

Matrix-Free Laser Desorption Ionization-HRMS (LDI-HRMS)

Matrix-Free Laser Desorption Ionization-High-Resolution Mass Spectrometry (LDI-HRMS) offers an alternative approach for the chemical characterization of natural products, particularly from crude extracts. thieme-connect.com Unlike techniques that may require extensive sample preparation or encounter limitations with certain solvents or analyte ionizability, LDI-HRMS can analyze complex mixtures with little to no sample preparation, yielding rapid results. researchgate.net This method facilitates the formation of both radical and quasimolecular ions, potentially detecting compounds that might be missed by other ionization techniques like electrospray ionization (ESI). researchgate.net LDI-HRMS has been successfully applied in chemometric workflows and can provide comparable results to UPLC-MS in analyses like principal component analysis (PCA). researchgate.net In the context of this compound, LDI-HRMS has been used to detect its presence in extracts, and when combined with techniques like 13C NMR dereplication (e.g., using MixONat), it provides a strategy for identifying major active constituents. thieme-connect.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. lehigh.edu While the "fingerprint region" of an IR spectrum (below 1600 wavenumbers) is often too complex for diagnostic use, it can be employed to compare individual compounds for identification purposes. lehigh.edu IR spectroscopy is considered a more specific technique for qualitative identification compared to UV-Vis spectroscopy. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample, providing information about the presence of chromophores (light-absorbing groups) and their electronic transitions. msu.edutechnologynetworks.combyjus.com While UV-Vis spectroscopy is widely used for quantitative analysis, its utility for qualitative structure identification is considered crude compared to techniques like IR spectroscopy. lehigh.edulibretexts.org The absorption spectrum, typically presented as absorbance versus wavelength, can indicate the presence of conjugated systems within a molecule, as conjugation shifts the absorption maximum to longer wavelengths. msu.edu The wavelength range for UV-Vis spectroscopy is generally between 200 nm and 800 nm. byjus.com

Computational Methods and Dereplication Approaches (e.g., MixONat, DP4-AI)

Computational methods and dereplication approaches play a significant role in accelerating the identification of known natural products and assisting in the structural elucidation of novel ones. Dereplication aims to rapidly identify already reported compounds in complex biological matrices, reducing the need for time-consuming isolation procedures. researchgate.netnih.gov Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) with untargeted data-dependent MS/MS experiments generates vast amounts of data for dereplication, requiring automated data treatment and access to fragmentation databases. researchgate.net

MixONat is a software specifically designed for the dereplication of mixtures based on 13C NMR spectroscopy. nih.gov It analyzes 13C NMR data, optionally combined with DEPT data to distinguish carbon types, and can utilize molecular weight filtering. nih.gov MixONat compares experimental or predicted carbon chemical shifts against databases to rapidly suggest structural types of secondary metabolites, helping to differentiate even structurally close natural products, including stereoisomers. nih.gov

Biosynthetic Pathways and Precursor Studies of Isocowanol

Integration within the General Phenylpropanoid Pathway

Xanthone (B1684191) biosynthesis in plants is intimately linked with the general phenylpropanoid pathway, which originates from the shikimate pathway. wikipedia.orgwikipedia.orgwikipedia.orglipidmaps.orgnih.govmcw.edu The shikimate pathway provides the aromatic amino acid L-phenylalanine, which is a key precursor for phenylpropanoids. wikipedia.orgwikipedia.orgwikipedia.orgnih.govnih.gov Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.govnih.gov Cinnamic acid undergoes further modifications, including hydroxylation catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H), to form p-coumaric acid. nih.gov The activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL) yields p-coumaroyl-CoA, a central intermediate in the phenylpropanoid pathway that serves as a precursor for a diverse array of plant secondary metabolites, including flavonoids, lignins, and also contributes to xanthone biosynthesis. wikipedia.orgnih.govmcw.edunih.govwikipedia.orgymdb.cactdbase.org

Role of Chalcone (B49325) Synthase and Related Enzymes in Xanthone Formation

While chalcone synthase (CHS) is a pivotal enzyme in the phenylpropanoid pathway, primarily catalyzing the condensation of p-coumaroyl-CoA with malonyl-CoA to form chalcones, its direct role in the formation of the xanthone core structure, as opposed to flavonoid or isoflavonoid (B1168493) scaffolds, is a subject of ongoing research. nih.govwikipedia.orgctdbase.orgfishersci.seuni.luctdbase.org Xanthone biosynthesis is understood to involve benzophenone (B1666685) intermediates. wikipedia.orgwikipedia.orgwikipedia.orglipidmaps.orgnih.gov Benzophenone synthase (BPS), a type III polyketide synthase like CHS, is considered a crucial enzyme responsible for forming the benzophenone skeleton from a unit derived from the phenylpropanoid pathway (e.g., p-coumaroyl-CoA) and malonyl-CoA units from the acetate (B1210297) pathway. wikipedia.orgfishersci.se This benzophenone intermediate then undergoes oxidative intramolecular cyclization to form the characteristic tricyclic xanthone ring system. wikipedia.orgnih.gov Therefore, while CHS is upstream in the broader phenylpropanoid pathway providing precursors, BPS appears to play a more direct role in the committed step of xanthone core formation by synthesizing the benzophenone intermediate.

Prenylation Mechanisms in Xanthone Biosynthesis

Prenylation is a common modification in the biosynthesis of many natural products, including xanthones, significantly contributing to their structural diversity and biological activities. hmdb.caguidetopharmacology.orguni.luuni.luuni-freiburg.de Prenyl groups, such as the isopentenyl (C5) and dimethylallyl (C5) units, are derived from the isoprenoid biosynthetic pathways, either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgnih.gov These C5 units are the building blocks for larger prenyl pyrophosphates like geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). wikipedia.orguni.luctdbase.orgnih.govguidetopharmacology.org

In xanthone biosynthesis, prenylation typically involves the enzymatic transfer of a prenyl moiety from a prenyl pyrophosphate donor (like DMAPP, IPP, or GPP) to specific carbon atoms on the xanthone core. hmdb.cauni.lu Studies on prenylated xanthones have identified prenylation occurring at various positions on the xanthone scaffold, with C-prenylation being common in many plant species, including Garcinia. hmdb.cauni.lu The specific enzymes catalyzing these prenyl transfer reactions, known as prenyltransferases, determine the site and stereochemistry of prenylation. The prenylation pattern is a key feature distinguishing different prenylated xanthones.

Identification of Putative Biosynthetic Precursors

Based on the general understanding of xanthone biosynthesis and the structure of Isocowanol, several compounds are considered putative precursors or closely related intermediates in its biosynthetic pathway. The xanthone core is likely formed from a benzophenone intermediate, such as 2,3',4,6-tetrahydroxybenzophenone, which is a central intermediate in the biosynthesis of various xanthones. nih.govwikipedia.orgwikipedia.orgwikipedia.orglipidmaps.orgnih.govnih.gov

This compound (8-geranyl-4-(3-hydroxymethyl-3-methylallyl)-7-methoxy-1,3,6-trihydroxyxanthone) has been isolated alongside Isocowanin (8-geranyl-4-(3,3-dimethylallyl)-7-methoxy-1,3,6-trihydroxyxanthone) from Garcinia prainiana. nih.govnih.govresearchgate.net The structural similarity between this compound and Isocowanin is notable, differing primarily in the modification of one of the prenyl groups at the C-4 position. Isocowanin features a 3,3-dimethylallyl group at C-4, while this compound has a 3-hydroxymethyl-3-methylallyl group at the same position. Both compounds share a geranyl group at the C-8 position and a similar oxygenation pattern on the xanthone core. nih.govnih.gov This structural relationship strongly suggests that Isocowanin or a closely related prenylated intermediate serves as a direct precursor to this compound, likely through an enzymatic hydroxylation of the 3,3-dimethylallyl group. The geranyl group at C-8 is likely introduced via a prenyltransferase utilizing geranyl pyrophosphate (GPP).

Further research is needed to identify the specific enzymes involved in the late-stage modifications, such as the hydroxylation of the prenyl group at C-4 and the methylation at C-7, to fully delineate the biosynthetic pathway of this compound.

Chemical Synthesis and Derivatization of Isocowanol and Its Analogs

Synthetic Methodologies for the Xanthone (B1684191) Core

The xanthone core, a dibenzo-γ-pyrone framework, is a fundamental structural unit in isocowanol and its derivatives. wits.ac.za Various synthetic strategies have been developed to construct this core structure. In plants, xanthone biosynthesis involves the shikimate and acetate (B1210297) pathways, leading to a tetrahydroxybenzophenone intermediate which then cyclizes to form the xanthone core. mdpi.com In contrast, the xanthone core in fungi and lichens is derived solely from polyketides, with acetyl-CoA as a precursor. mdpi.com

Chemical synthesis approaches to the xanthone core often involve the reaction of a hydroxybenzoic acid with a hydroxybenzene derivative under acidic conditions. japsonline.com Eaton's reagent can facilitate the formation of the cyclic xanthone structure. japsonline.com Another method involves the reaction of phloroglucinol (B13840) and 2,4-dihydroxybenzoic acid under specific conditions to yield a tetrahydroxyxanthone intermediate, which can then be further modified. nih.gov

Strategies for Prenyl Group Introduction and Modification

The introduction of prenyl groups is a key step in the synthesis of this compound and its analogs, as these isoprenoid units significantly influence their biological activities. researchgate.net Prenylation, the addition of isoprenoid chains like geranyl (C10) or geranylgeranyl (C20) groups, is a common post-translational modification in nature, catalyzed by prenyltransferases. nih.gov, nih.gov In the context of xanthone synthesis, prenyl groups are typically introduced onto the xanthone core through chemical reactions.

Strategies for introducing prenyl groups often involve the use of prenyl halides (e.g., prenyl bromide) in the presence of a base. researchgate.net The regioselectivity of prenylation can be influenced by the reaction conditions and the substitution pattern of the xanthone precursor. researchgate.net Modification of the prenyl groups themselves, such as hydroxylation, as seen in the difference between isocowanin (with a dimethylallyl group) and this compound (with a hydroxymethyl-methylallyl group), is also a critical aspect of synthesizing this compound analogs. researchgate.net, researchgate.net

Synthesis of this compound Derivatives

The synthesis of this compound derivatives involves chemical modifications of the this compound structure or the synthesis of analogs with variations in the xanthone core or prenyl substituents. This compound itself has been characterized as 8-geranyl-4-(3-hydroxymethyl-3-methylallyl)-7-methoxy-1,3,6-trihydroxyxanthone. researchgate.net, researchgate.net Its isolation from natural sources typically involves extraction and chromatographic techniques. ontosight.ai

Synthetic routes to this compound derivatives can involve modifying the hydroxyl groups through alkylation or acylation, altering the prenyl side chains, or synthesizing analogs with different hydroxylation or prenylation patterns on the xanthone core. For instance, O-alkylated xanthone derivatives have been synthesized to compare their biological activities with naturally occurring compounds. researchgate.net Williamson etherification is one method used for the structural modification of xanthones by adding alkyl chains to hydroxyl groups. unimas.my, researchgate.net

Chemical Modification for Structure-Activity Relationship (SAR) Studies

Chemical modification is fundamental to Structure-Activity Relationship (SAR) studies, which aim to understand how changes in chemical structure affect biological activity. georgiasouthern.edu For this compound and its analogs, SAR studies involve synthesizing a series of derivatives with specific structural variations and evaluating their biological properties, such as antibacterial, antioxidant, or anticancer activities. researchgate.net, researchgate.net, icm.edu.pl, unimas.my, researchgate.net

Modifications commonly explored in xanthone SAR studies include altering the number and position of hydroxyl and methoxy (B1213986) groups on the xanthone core, as well as modifying the length, branching, and functionalization of the prenyl chains. researchgate.net Studies have suggested that the presence of prenyl and hydroxyl groups on the xanthone scaffold can be important for biological activity, such as bacterial inhibition. unimas.my, researchgate.net, researchgate.net Conversely, adding bulky alkyl chains to hydroxyl groups can sometimes reduce activity, potentially due to steric hindrance. unimas.my, researchgate.net

SAR studies on xanthone derivatives have shown that different structural features contribute to varying degrees of activity against different biological targets. researchgate.net, icm.edu.pl, nih.gov These studies guide the rational design and synthesis of novel xanthone-based compounds with enhanced potency and selectivity.

Biological Activities and Mechanistic Investigations of Isocowanol

Antioxidant Research

Antioxidant compounds play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS) and free radicals. Research into the antioxidant properties of natural compounds, including xanthones like Isocowanol, is an active area of study. researchgate.net

Radical Scavenging Assays (e.g., DPPH, Superoxide (B77818) Anion)

Radical scavenging assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and superoxide anion scavenging assays, are widely used in vitro methods to evaluate the ability of a compound to neutralize free radicals. researchgate.netnih.govacs.org These assays measure the capacity of an antioxidant to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. While xanthones in general have been investigated for their radical scavenging activities, specific detailed research findings, including IC50 values, for this compound's activity in DPPH and superoxide anion scavenging assays were not found in the consulted literature. researchgate.net Studies on other compounds and extracts demonstrate the application of these assays in evaluating antioxidant potential. researchgate.netnih.govacs.org

Mechanisms of Antioxidant Action

The mechanisms by which antioxidants exert their effects can vary. These mechanisms can include direct radical scavenging, chelation of metal ions involved in radical generation, and modulation of antioxidant enzyme systems. While the antioxidant activity of xanthone (B1684191) derivatives is generally attributed to their chemical structure, particularly the presence of hydroxyl groups, specific mechanistic investigations detailing how this compound exerts its antioxidant action were not available in the gathered information. researchgate.net

Anti-inflammatory Research

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in the pathogenesis of various diseases. Natural compounds are being explored for their potential anti-inflammatory properties.

In Vitro Models of Inflammation

In vitro models, such as stimulated macrophage cell lines like RAW 264.7, are commonly used to study the anti-inflammatory effects of compounds. researchgate.net These models allow researchers to assess the ability of a substance to inhibit the production of pro-inflammatory mediators induced by stimuli such as lipopolysaccharide (LPS). Although this compound is noted for its potential anti-inflammatory properties, specific data from in vitro inflammation models detailing its effects on inflammatory markers in cell lines like RAW 264.7 were not found in the reviewed sources. researchgate.net Research on other compounds highlights the utility of these models in anti-inflammatory investigations. researchgate.net

Potential Molecular Targets in Inflammatory Pathways

Anti-inflammatory compounds can act by targeting various molecular components within inflammatory pathways. These targets can include enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), as well as the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6). While the potential anti-inflammatory activity of this compound has been mentioned, specific research identifying the molecular targets or pathways modulated by this compound in the inflammatory cascade was not available in the search results. researchgate.net Studies on other natural compounds have investigated their interactions with targets like COX-2, iNOS, TNF-α, and IL-6.

Anticancer and Cytotoxicity Research

Xanthone derivatives, including this compound, have been investigated for their potential anticancer and cytotoxic effects. researchgate.net Cytotoxicity assays are used to determine the ability of a compound to induce cell death or inhibit the growth of cancer cells.

Evaluation Against Various Cancer Cell Lines

Studies have indicated that xanthone derivatives, including this compound, can exhibit cytotoxic effects against certain cancer cell lines. acgpubs.org this compound has been tested for its anticancer activity against the CEM-SS cell line. Additionally, this compound was among the compounds isolated and tested for cytotoxicity against the MCF7 cell line, although the primary active compound reported in that specific study was enervosanone. researchgate.netdata.gov While a range of cancer cell lines such as DLD-1, T47D, HL-60, MDA-MB-435S, HT-29, KB, Hep G2, and HeLa S3 are commonly used in cancer research nih.govresearchgate.net, specific data detailing this compound's evaluation against each of these particular cell lines was not explicitly available in the provided search results.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are standard methods for evaluating the potential of compounds to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are widely used colorimetric methods for this purpose. researchgate.net The MTT assay measures cellular metabolic activity, while the SRB assay measures cell mass based on protein content. researchgate.net this compound was tested using the MTT assay in a study investigating compounds isolated from Garcinia species against the MCF7 cell line. researchgate.netdata.gov The SRB assay is also a recognized method for in vitro cytotoxicity screening. researchgate.net

Cell Cycle Analysis and Apoptosis Induction Studies

Cell cycle analysis and apoptosis induction studies are crucial for understanding the mechanisms by which compounds exert their cytotoxic effects. Apoptosis is a form of programmed cell death characterized by specific morphological changes and the activation of caspases. The cell cycle and apoptosis pathways are interconnected. While the search results discuss cell cycle analysis and apoptosis induction in the context of evaluating the anticancer activity of other compounds and general mechanisms, specific research findings detailing this compound's effects on cell cycle progression or its ability to induce apoptosis were not explicitly provided in the gathered information.

Underlying Cellular and Molecular Mechanisms

Xanthone derivatives are known to exhibit various biological activities, including cytotoxic effects. acgpubs.org The mechanisms underlying the cytotoxic action of compounds often involve interactions with cellular targets and the modulation of key signaling pathways. Apoptosis can be initiated through intrinsic or extrinsic pathways, converging on caspase activation. However, detailed information specifically elucidating the cellular and molecular mechanisms responsible for this compound's observed cytotoxic effects was not available in the provided search results.

Antimicrobial Research

This compound has been included in research investigating the antimicrobial properties of natural compounds. researchgate.netnih.govdata.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

This compound has been tested for its antibacterial activity. researchgate.netdata.gov Methods such as the disc diffusion method are employed to evaluate the effectiveness of compounds against bacterial strains. researchgate.net While a study involving this compound and other isolated compounds reported antibacterial activity for some of the tested compounds against strains including Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus researchgate.netdata.gov, specific data on this compound's individual antibacterial activity against these or other Gram-positive and Gram-negative strains was not explicitly detailed in the provided search results.

Antifungal Activity Investigations

Investigations into the antimicrobial activity of compounds can also include the evaluation of antifungal properties. Methods such as determining minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) using techniques like broth microdilution are used to assess antifungal activity. While this compound was isolated in studies that also investigated antifungal activity researchgate.netnih.govdata.gov, specific data detailing this compound's individual antifungal activity against particular fungal strains was not explicitly available in the provided search results.

Interactive Data Tables

Based on the available information in the search results, specific quantitative data (e.g., IC50, MIC values) directly attributed solely to this compound for a range of cancer cell lines or microbial strains is limited. However, the types of data collected in such studies can be represented in tables.

| Cancer Cell Line | Assay Method | This compound IC₅₀ Value | Notes |

| CEM-SS | Not specified | Not specified | Tested |

| MCF7 | MTT | Not specified | Tested (Active compound reported as enervosanone in this study) researchgate.netdata.gov |

| Other listed lines | Not specified | Not specified | Specific data for this compound not found in snippets |

| Microbial Strain | Type (Gram-positive/Negative/Fungi) | Assay Method | This compound Activity | Notes |

| Bacterial strains (e.g., B. subtilis, E. coli, P. aeruginosa, S. aureus) | Gram-positive/Negative | Disc diffusion | Not explicitly detailed for this compound | Tested as part of a study researchgate.netdata.gov |

| Fungal strains (e.g., C. albicans) | Fungi | Broth microdilution (MIC/MFC) | Not explicitly detailed for this compound | Tested as part of a study |

Antiplasmodial Activity Studies

Studies have investigated the potential of this compound and related compounds for antiplasmodial activity. While some natural compounds and their derivatives, such as certain isocoumarins and isocyanoterpenes, have demonstrated strong antiplasmodial activity against Plasmodium falciparum, specific detailed findings regarding the antiplasmodial activity of this compound itself were not prominently available in the search results nih.govescholarship.orgresearchgate.netphcogj.comnih.gov. Research on related compound classes like isocoumarins has shown potent activity with low micromolar IC₅₀ values and suggested mechanisms involving the inhibition of hemozoin polymerization, disruption of mitochondrial membrane potential, and inhibition of P. falciparum DNA gyrase nih.gov.

Mechanisms of Antimicrobial Action

Investigations into the antimicrobial action of compounds structurally related to this compound, such as xanthones and isoflavones, provide potential insights into possible mechanisms. Studies on xanthones from Garcinia species, the same genus from which this compound is isolated, have shown antibacterial potential, with structure-activity relationship studies suggesting that the presence of prenyl and hydroxyl groups is important for bacterial inhibition unimas.my. Research on soybean isoflavone (B191592) has indicated that its antibacterial mechanism against Staphylococcus aureus may involve inhibiting topoisomerase I and II, enzymes crucial for bacterial cell division nih.gov. Another study on isoeugenol (B1672232) suggested its mechanism against Pseudomonas aeruginosa might be related to interfering with cell wall synthesis scielo.br. While these studies provide context on the mechanisms of related compounds, specific details on the antimicrobial mechanism of this compound were not found in the provided search results.

Antiplatelet Aggregation Research

Research has been conducted to evaluate the effects of this compound on platelet aggregation. One study specifically investigated the antiplatelet aggregation activity of compounds isolated from Guttiferae species, including this compound, in human whole blood. However, this study reported that this compound showed no obvious activity on platelet aggregation at a concentration of 100 µg/mL tandfonline.comtandfonline.com. In contrast, other xanthones isolated from the same species demonstrated marked inhibitory effects on platelet aggregation induced by various agonists tandfonline.comtandfonline.com.

Effects on Platelet Aggregation Induced by Specific Agonists (e.g., AA, ADP, Collagen, PAF)

As noted in the general antiplatelet aggregation research, this compound did not show significant inhibitory activity on platelet aggregation induced by the tested agonists (Arachidonic Acid (AA), Adenosine Diphosphate (ADP), and Collagen) at a concentration of 100 µg/mL in one study tandfonline.comtandfonline.com. Studies on other compounds have explored their effects on platelet aggregation induced by these agonists. For example, some xanthones showed strong inhibition of AA-induced aggregation, while others were effective against ADP- or collagen-induced aggregation tandfonline.comtandfonline.com. Platelet aggregation can be triggered by various agonists, including AA, ADP, collagen, and Platelet-Activating Factor (PAF), which activate different signaling pathways mdpi.comnih.govnih.gov.

Inhibitory Effects on Platelet-Activating Factor (PAF) Receptor Binding

Investigations have also examined the effect of this compound on Platelet-Activating Factor (PAF) receptor binding. One study found that this compound, isolated from Garcinia parvifolia, was investigated for its inhibitory effects on the binding of ³H-PAF to washed rabbit platelets thieme-connect.comnih.govresearchgate.netmod.gov.my. While rubraxanthone (B1680254), another compound isolated from the same plant, showed strong inhibition of PAF receptor binding with an IC₅₀ value of 18.2 µM, specific IC₅₀ values for this compound's inhibitory effect on PAF receptor binding were not explicitly provided in the accessible snippets, although it was included in the investigation thieme-connect.comnih.govresearchgate.netmod.gov.my. The study indicated that compounds showing inhibitory effects on PAF receptor binding were evaluated at various concentrations thieme-connect.com.

Other Investigated Biological Activities

Beyond the activities mentioned above, this compound has been included in investigations of other biological effects.

Anti-Tyrosinase Activity

This compound has been evaluated for its anti-tyrosinase activity. Tyrosinase is an enzyme involved in melanogenesis, and inhibitors of this enzyme are of interest for their potential in treating pigmentation disorders academicjournals.orgnih.govnih.gov. One study on chemical constituents from Garcinia prainiana, which included this compound, investigated anti-tyrosinase activity researchgate.net. While the abstract mentions that one compound (compound 3) exhibited the highest anti-tyrosinase activity with an IC₅₀ of 34.0 µg/mL, it does not explicitly state the activity level or IC₅₀ value for this compound itself researchgate.net. Other studies on different natural compounds have shown varying degrees of tyrosinase inhibition academicjournals.orgnih.govnih.gov.

Table 1: Summary of Investigated Biological Activities of this compound

| Biological Activity | Findings | Mechanistic Insights | References |

| Antiplasmodial Activity | Specific detailed findings for this compound not prominently available. | Related compounds show mechanisms like hemozoin polymerization inhibition and DNA gyrase inhibition. | nih.govescholarship.orgresearchgate.netphcogj.comnih.gov |

| Antimicrobial Action | Specific detailed findings for this compound not prominently available. | Related compounds suggest mechanisms involving interference with cell wall synthesis or topoisomerase inhibition. | unimas.mynih.govscielo.br |

| Antiplatelet Aggregation | No obvious activity observed at 100 µg/mL in one study. | N/A | tandfonline.comtandfonline.com |

| PAF Receptor Binding Inhibition | Included in studies, but specific IC₅₀ not explicitly provided. | N/A | thieme-connect.comnih.govresearchgate.netmod.gov.my |

| Anti-Tyrosinase Activity | Included in studies, but specific activity/IC₅₀ not explicitly provided. | N/A | researchgate.net |

Anti-Advanced Glycation End Products (AGEs) Activity

Advanced Glycation End Products (AGEs) are formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. nih.govnih.govnih.gov The accumulation of AGEs is implicated in aging and the pathogenesis of several degenerative diseases, particularly diabetic vascular complications, cardiovascular disease, and neurodegeneration. nih.govnih.govnih.gov Interventions targeting AGE formation or action are being investigated for their therapeutic potential. nih.govnih.gov

This compound has demonstrated activity in inhibiting the formation of AGEs. elsevier.esfishersci.nlwikipedia.org Studies evaluating the anti-AGE activity of natural compounds, including xanthones isolated from Garcinia parvifolia bark extract, have identified this compound as an active compound. elsevier.esfishersci.nlwikipedia.org Research utilizing techniques such as UPLC-MS² and ¹³C NMR-based dereplication, combined with chemometric analysis and anti-AGE assays, has highlighted this compound, along with other xanthones like rubraxanthone and parvixanthone G, as potentially active inhibitors of AGE formation. fishersci.nlwikipedia.org

In one study, purified xanthones, including this compound (identified as compound 20), were assayed for their effect on AGE formation, showing inhibitory activity. elsevier.es Another study confirmed the anti-AGE activity of this compound (identified as compound 2), rubraxanthone (1), and parvixanthone G (3) isolated from Garcinia parvifolia extracts, revealing "very good activity" for these compounds in an anti-AGEs assay. fishersci.nlwikipedia.org

While specific detailed mechanistic investigations solely focused on this compound's anti-AGE activity are limited in the provided search results, the general mechanism by which certain compounds inhibit AGE formation involves preventing the chemical reactions between sugars and proteins/lipids that lead to AGE accumulation. fishersci.nlnih.gov The observed anti-AGE activity of this compound suggests its potential in mitigating the detrimental effects associated with AGE accumulation.

| Compound | Source Plant | Anti-AGE Activity (IC₅₀) | Reference (Snippet) |

|---|---|---|---|

| This compound | Garcinia parvifolia | < 250 μM (among tested xanthones) | elsevier.es |

| Rubraxanthone | Garcinia parvifolia | Very good activity | fishersci.nlwikipedia.org |

| Parvixanthone G | Garcinia parvifolia | 123 μM | elsevier.es |

| Isocowanin | Garcinia parvifolia | 236 μM | elsevier.es |

| Aminoguanidine | (Positive Control) | 1.3 mM | elsevier.es |

Note: The IC₅₀ values for this compound were not explicitly stated in the snippets but it was included in a group of xanthones with IC₅₀ values below 250 μM. elsevier.es

Hepatoprotective and Anthelmintic Effects (for related compounds)

While direct evidence for the hepatoprotective or anthelmintic effects of this compound itself was not found in the provided search results, studies on related compounds from natural sources, particularly plants, have demonstrated these activities. The outline specifically requests discussion of these effects for related compounds.

Hepatoprotective Effects (for related compounds):

Hepatoprotective effects, which involve protecting the liver from damage, have been observed for various natural compounds and plant extracts. For instance, silymarin (B1681676), a mixture of flavonolignans extracted from milk thistle (Silybum marianum), is well-known for its hepatoprotective properties, attributed to its antioxidant and anti-inflammatory activities. mims.comelsevier.esdntb.gov.uamdpi.com Studies have shown that silymarin can protect liver cells from various toxins and improve markers of liver health. mims.comfishersci.sedntb.gov.uaphytomolecules.com Resveratrol, a polyphenol found in grapes and other plants, has also been investigated for its potential hepatoprotective effects, including its ability to attenuate lipid peroxidation induced by ethanol. phytomolecules.comguidetopharmacology.orgflybase.orgnih.govresearchgate.netuni.lu Additionally, extracts from plants like Bacopa monnieri and Terminalia catappa have shown hepatoprotective activity, potentially through antioxidative mechanisms. fishersci.seresearchgate.net While these compounds are not structurally identical to this compound, they represent examples of natural products exhibiting hepatoprotective effects, often isolated from the same or similar plant families known for producing xanthones and other phenolic compounds.

Anthelmintic Effects (for related compounds):

Advanced Analytical Methodologies in Isocowanol Research

Chemometric Approaches for Active Metabolite Identification

Chemometrics involves the application of statistical and mathematical methods to chemical data, enabling the extraction of maximum information from analytical measurements. In natural product research, chemometric approaches are powerful tools for analyzing complex datasets generated from techniques like chromatography and spectroscopy. These methods can be used for pattern recognition, classification, and correlation of chemical data with biological activity, facilitating the rapid identification of potentially active metabolites within complex mixtures.

Chemometrics can help in understanding variations in chemical composition based on factors such as geographical origin or processing. By modeling patterns in analytical data, chemometrics allows for the prediction of quality parameters and can enhance the efficiency of laboratory practices and automated quality control systems. For instance, orthogonal partial least squares discriminant analysis (OPLS-DA) is a chemometric technique that can assist in the rapid identification of multiple bioactive compounds from complex natural product mixtures. Chemometric approaches provide a high-throughput avenue for botanical authentication and the assessment of contamination or adulteration, which is crucial given the complex and variable nature of botanical compositions.

Chemometrically aided chromatographic models and applications in spectrophotometric and spectrofluorometric analyses have been successfully implemented in pharmaceutical analysis, contributing to more sustainable methods by minimizing reagent and solvent consumption. Principal component analysis (PCA) is another chemometric tool used to simplify large datasets and identify key variables affecting analytical performance or product stability.

Molecular Networking for Compound Discovery and Profiling

Molecular networking is a data analysis approach that organizes and visualizes tandem mass spectrometry (MS/MS) data, enabling the rapid dereplication of complex natural mixtures and the discovery of novel compounds. This technique connects related molecules based on the similarity of their MS/MS fragmentation patterns, creating a network where structurally similar compounds are clustered together.

Platforms like the Global Natural Product Social Molecular Networking (GNPS) facilitate the automatic spectral mining of large experiments. Molecular networking allows for the annotation of molecules by comparing experimental spectra to publicly available reference spectra. Furthermore, it can propagate annotations to unknown molecules based on spectral similarity to known analogues, thereby expanding and accelerating dereplication capabilities. This approach helps prioritize biomass or extracts for in-depth investigation by highlighting molecular families and putative bioactive candidate molecules before time-consuming isolation steps. Molecular networking, particularly when integrated with high-resolution mass spectrometry (HRMS), is a standard and powerful method for profiling extracts and searching for new metabolites. It aids in mapping and prioritizing chemical diversity in complex natural extracts.

Dereplication Strategies for Known Compound Prioritization

Dereplication is a critical strategy in natural product research aimed at the rapid identification of known compounds within a complex mixture to avoid their re-isolation and to prioritize the search for novel entities. This process saves significant time and resources in drug discovery programs.

Dereplication strategies primarily utilize analytical techniques such as liquid chromatography hyphenated with mass spectrometry (LC-MS), liquid chromatography hyphenated with ultraviolet spectroscopy with diode array detection (LC-UV-DAD), thin layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy, often combined with in silico or experimental databases. By using these methods, researchers can quickly compare the analytical data of compounds in an extract to databases of known natural products.

The concept of dereplication has evolved to include various workflows depending on the starting material, analytical technique, and objective. It can be used as an untargeted workflow for identifying major compounds or integrated into bioactivity-guided fractionation to quickly identify active known compounds. Advances in spectroscopic methods have revolutionized compound identification and significantly accelerated the pace of dereplication. Molecular networking is a promising method that aids in dereplication by quickly identifying known chemotypes within complex mixtures. Dereplication helps reduce redundancy in natural product screening programs and allows researchers to focus efforts on discovering novel structures.

Integrative Analytical Platforms (e.g., UPLC-qTOF, LDI-HRMS, NMR)

Modern natural product research heavily relies on the integration of multiple advanced analytical platforms to achieve comprehensive structural elucidation and profiling of compounds like Isocowanol. Hyphenated techniques, which combine separation methods with spectroscopic detectors, are particularly valuable.

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-qTOF-MS) is a powerful platform for metabolic fingerprinting and the investigation of complex mixtures. UPLC provides high chromatographic resolution, while qTOF-MS offers accurate mass measurements and fragmentation data, enabling the tentative identification of compounds based on their elemental composition and fragmentation patterns. This platform is often used in conjunction with molecular networking for prioritizing extracts containing potentially new or novel compounds.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), including systems like HPLC-LTQ-Orbitrap, is widely used for the rapid screening and identification of various classes of natural products, such as diterpenoids. HRMS provides high mass accuracy, which is essential for determining the elemental composition of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for the definitive structural elucidation of isolated natural products. NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. While traditionally requiring isolated compounds, advancements in NMR, such as diffusion ordered NMR spectroscopy (DOSY) and hyphenated LC-NMR-MS, are being explored for dereplication and analysis of mixtures. 1D and 2D NMR techniques are routinely used for structural elucidation, often in combination with MS data nih.gov.

The integration of techniques like LC-MS and NMR allows for a more robust approach to natural product analysis, providing complementary information for confident identification and characterization. Integrative analytical platforms enhance the ability to analyze complex matrices, resolve isomers and isobars, and obtain detailed structural information.

Future Research Directions and Opportunities

Elucidating Underexplored Biological Mechanisms of Action

Current understanding of Isocowanol's biological mechanisms is limited. While some studies have noted its effects, such as the inhibition of PAF receptor binding, the precise molecular pathways and targets involved remain largely underexplored. Research into the structure-activity relationship of xanthones, including observations that a hydroxylated prenyl group at C-4 might impact binding to the PAF receptor, provides initial clues, but a comprehensive understanding of how this compound interacts with biological systems is needed. Future research should focus on detailed investigations using in vitro and in vivo models to map the specific cellular and molecular events modulated by this compound. This could involve identifying protein targets, enzyme interactions, and downstream signaling cascades affected by the compound. Such studies are crucial for determining the full therapeutic potential and specificity of this compound.

Exploration of Novel Natural Sources and Ecological Roles

This compound has been isolated from specific Garcinia species and propolis. researchgate.net The Garcinia genus is recognized for its rich production of diverse bioactive compounds, including prenylated xanthones. Propolis, a resinous mixture collected by bees, is known to vary in composition depending on the plant sources available in the environment, suggesting that propolis from different geographical locations or botanical origins might contain this compound. Future research could involve screening other species within the Garcinia genus or related plant families, as well as propolis samples from varied ecological niches, to identify additional or more abundant sources of this compound. Furthermore, investigating the ecological role of this compound in its natural environment could provide insights into its biological functions. Its presence in plants and propolis suggests potential roles in defense against pathogens, herbivores, or microbial competitors, which warrants further study.

Development of Targeted Synthetic Analogs for Enhanced Activity

The identification of initial bioactivities and preliminary structure-activity relationship observations for this compound and related xanthones suggest the potential for developing synthetic analogs with enhanced potency, specificity, or altered pharmacokinetic properties. Although specific research on the synthesis of this compound analogs was not found in the provided results, the general approach of synthesizing analogs of natural products to improve their therapeutic profiles is a common strategy in drug discovery. Future research could focus on the rational design and synthesis of this compound derivatives, exploring modifications to the xanthone (B1684191) core and prenyl groups. Evaluating the biological activities of these synthetic compounds would help establish clearer structure-activity relationships and potentially lead to the development of more effective agents for specific applications.

Application of Metabolomics and Proteomics in this compound Studies

Metabolomics and proteomics are powerful tools for gaining comprehensive insights into biological systems by analyzing the complete set of metabolites and proteins, respectively. These techniques have been successfully applied in various research areas, including the study of natural products and their effects. Applying integrated metabolomic and proteomic approaches to study the effects of this compound on cells or organisms could reveal global changes in metabolic pathways and protein expression. This can help to uncover previously unknown mechanisms of action, identify biomarkers of this compound exposure or activity, and provide a more holistic understanding of its biological impact. For instance, metabolomic analysis was utilized in a study involving propolis where this compound was identified, demonstrating the applicability of this technique in the context of this compound's sources.

Investigation of this compound's Role in Plant Physiology and Defense

Phenolic compounds, a class that includes xanthones like this compound, are known to play significant roles in plant physiology and defense mechanisms. Plants utilize these compounds to respond to various stresses, including pathogens, herbivores, and environmental challenges. Research on other plant compounds, such as salicylic (B10762653) acid, highlights their critical roles in defense signaling and balancing growth with defense responses. Given its presence in Garcinia species, which are known producers of defensive compounds, future research should investigate the specific role of this compound in the plant's life cycle and its contribution to defense against biotic and abiotic stresses. This could involve studying its accumulation in response to stress, its interactions with plant signaling pathways, and its effects on pathogens or herbivores. Understanding this compound's function in planta could also provide clues about its potential biological activities relevant to human health.

Q & A

Q. How can researchers ensure reproducibility in this compound’s isolation protocols across laboratories?

- Methodological Answer : Document SOPs (Standard Operating Procedures) for extraction and characterization. Share raw spectral data (NMR, MS) in public repositories (e.g., GNPS). Use reference standards from authenticated plant vouchers and report CIF files for crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.